N~2~-(2-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide -

N~2~-(2-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-3796384
CAS Number:
Molecular Formula: C18H22N2O4S
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives

  • Compound Description: This series of compounds, including the specifically mentioned 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate (3a-3h), were synthesized and evaluated for their antimicrobial activity. Notably, compounds 3c, 3f, and 3h showed significant activity against S. aureus, E. coli, and C. albicans. []
  • Relevance: Although structurally distinct from N2-(2-methoxyphenyl)-N1-(2-methylbenzyl)-N2-(methylsulfonyl)glycinamide, this series shares a common focus on exploring the impact of N-substituted aminoacetate derivatives on biological activity, highlighting the importance of this structural motif in medicinal chemistry. []
  • Compound Description: JHU75528 is a novel, high-affinity ligand developed for the cerebral cannabinoid receptor (CB1). It demonstrates improved binding affinity and lower lipophilicity compared to Rimonabant (SR141716) and AM281, making it a promising candidate for PET imaging of CB1 receptors. []
  • Relevance: JHU75528, similar to N2-(2-methoxyphenyl)-N1-(2-methylbenzyl)-N2-(methylsulfonyl)glycinamide, incorporates a para-methoxyphenyl substituent. This shared feature suggests potential similarities in their physicochemical properties and highlights the relevance of this substituent in designing molecules with biological activity. []
  • Compound Description: JHU75575 is another novel ligand designed for CB1, exhibiting high binding affinity and lower lipophilicity than Rimonabant and AM281. It presents itself as a potential radioligand for PET imaging of CB1 receptors. []
  • Relevance: JHU75575 shares the same structural scaffold with JHU75528 and, importantly, also possesses the para-methoxyphenyl substituent found in N2-(2-methoxyphenyl)-N1-(2-methylbenzyl)-N2-(methylsulfonyl)glycinamide. This recurring motif strengthens the notion that this specific substitution pattern might be beneficial for CB1 receptor binding or modulating other biological activities. []

4-(2'-Methoxyphenyl)-1-[2'-[N-(2″-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI)

  • Relevance: p-MPPI provides a valuable structural comparison to N2-(2-methoxyphenyl)-N1-(2-methylbenzyl)-N2-(methylsulfonyl)glycinamide. Both compounds feature a 2-methoxyphenyl group directly attached to the piperazine moiety. While p-MPPI utilizes an ethyl linker between the piperazine and benzamide group, the target compound employs a glycinamide linker. This structural difference highlights the subtle modifications that can be made to the linker region, potentially influencing the compounds' metabolic stability and binding affinity. []

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

  • Compound Description: MBA236 represents a novel cholinesterase and monoamine oxidase dual inhibitor. It was designed based on the structure of N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234) and QSAR predictions, exhibiting promising therapeutic potential. []
  • Relevance: MBA236 and N2-(2-methoxyphenyl)-N1-(2-methylbenzyl)-N2-(methylsulfonyl)glycinamide both incorporate a 2-methylbenzyl group linked to a nitrogen-containing heterocycle. This structural similarity suggests that this specific group might contribute to interactions with certain biological targets, although the specific targets and mechanisms of action for the two compounds differ. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

  • Compound Description: DU 125530 is a novel, selective, silent 5-HT1A antagonist under clinical development for treating anxiety and mood disorders. It exhibits high occupancy of 5-HT1A receptors in the human brain at doses with minimal acute side effects. []
  • Relevance: Both DU 125530 and N2-(2-methoxyphenyl)-N1-(2-methylbenzyl)-N2-(methylsulfonyl)glycinamide incorporate a piperazine ring as a central structural element. This shared feature, although present in many pharmaceuticals, suggests a potential for exploring variations of this scaffold for modulating different biological targets. []

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179)

  • Relevance: AC90179 shares remarkable structural similarity with N2-(2-methoxyphenyl)-N1-(2-methylbenzyl)-N2-(methylsulfonyl)glycinamide. Both molecules feature a para-methoxyphenyl group linked to an acetamide moiety that is further substituted with a 2-methylbenzyl group and a piperidine ring. This close structural resemblance suggests that these compounds might exhibit similar physicochemical properties and potentially share some aspects of their pharmacological profiles, although their specific targets and activities might differ. []

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide (Rec 15/3079)

  • Compound Description: Rec 15/3079 is a potent and selective 5-HT1A receptor antagonist that shows promising effects in controlling bladder function. Importantly, it exhibits minimal side effects at the central nervous system level even at doses significantly higher than those effective on the bladder. [, ]
  • Relevance: Rec 15/3079, similar to N2-(2-methoxyphenyl)-N1-(2-methylbenzyl)-N2-(methylsulfonyl)glycinamide, incorporates a 2-methoxyphenylpiperazine moiety. While Rec 15/3079 utilizes an ethyl linker between the piperazine and the cyclohexanecarboxamide group, the target compound employs a glycinamide linker. This structural comparison highlights how modifications to the linker and the surrounding chemical environment can drastically alter the pharmacological profile, potentially leading to compounds with distinct therapeutic applications. [, ]

(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (ST 280)

  • Compound Description: ST 280 emerges as a high-affinity dopamine D3 receptor ligand with a Ki of 0.5 nM and a significant selectivity ratio of 153 over the D2 receptor. This promising pharmacological profile makes it a valuable tool for investigating D3 receptor-related activities in vitro and in vivo. []

4-(Dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide (WC-10)

  • Compound Description: WC-10 is a high-affinity ligand that exhibits moderate selectivity for dopamine D3 receptors over D2 receptors. Its radiolabeled version, [3H]WC-10, has been instrumental in quantitative autoradiography studies, enabling the investigation of D3 and D2 receptor densities in various brain regions. []

Properties

Product Name

N~2~-(2-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

2-(2-methoxy-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C18H22N2O4S/c1-14-8-4-5-9-15(14)12-19-18(21)13-20(25(3,22)23)16-10-6-7-11-17(16)24-2/h4-11H,12-13H2,1-3H3,(H,19,21)

InChI Key

VNJGOXPCURUQEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.